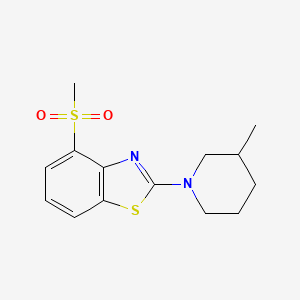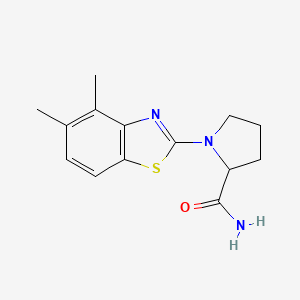
4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine (MTP) is a synthetic compound that has been widely studied due to its potential as a drug candidate. MTP has been studied for its ability to interact with various receptors and enzymes, and has been shown to have potential therapeutic applications in a variety of diseases.
Aplicaciones Científicas De Investigación
4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine has been studied for its potential therapeutic applications in a variety of diseases, including cancer, diabetes, and Parkinson’s disease. 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine has been shown to have a variety of effects on different receptors and enzymes, including the inhibition of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine has also been studied for its potential to modulate the activity of G-protein coupled receptors, which are involved in a variety of physiological processes.
Mecanismo De Acción
4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine has been shown to interact with a variety of receptors and enzymes. 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine has been shown to act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine has also been shown to interact with G-protein coupled receptors, which are involved in a variety of physiological processes.
Biochemical and Physiological Effects
4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine has been studied for its potential to modulate the activity of G-protein coupled receptors, which are involved in a variety of physiological processes. 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine has been shown to have a variety of effects on different receptors and enzymes, including the inhibition of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine has also been shown to have anti-inflammatory and anti-cancer effects, as well as potential applications in the treatment of diabetes and Parkinson’s disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine has several advantages for laboratory experiments. It is relatively easy to synthesize, and can be further optimized with the addition of various catalysts. 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine also has a wide range of potential applications, including the inhibition of the enzyme acetylcholinesterase and the modulation of G-protein coupled receptors. However, there are also some limitations to using 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine in laboratory experiments. 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine is a synthetic compound and may not be as effective as naturally occurring compounds in some applications. Additionally, 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine may not be as stable as some other compounds, and may degrade over time.
Direcciones Futuras
There are a variety of potential future directions for 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine research. 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine could be further studied for its potential therapeutic applications in a variety of diseases, including cancer, diabetes, and Parkinson’s disease. Additionally, 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine could be studied for its potential to modulate the activity of G-protein coupled receptors, which are involved in a variety of physiological processes. 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine could also be studied for its potential to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Finally, 4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine could be studied for its potential to have anti-inflammatory and anti-cancer effects.
Métodos De Síntesis
4-methoxy-1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)piperidine can be synthesized through a multi-step process that involves the reaction of 2-naphthol with a sulfonyl chloride to form the corresponding sulfonamide, which is then converted to the desired product with the addition of piperidine. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at room temperature and can be further optimized with the addition of various catalysts.
Propiedades
IUPAC Name |
4-methoxy-1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3S/c1-20-15-8-10-17(11-9-15)21(18,19)16-7-6-13-4-2-3-5-14(13)12-16/h6-7,12,15H,2-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCHYFQKAUMXLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)S(=O)(=O)C2=CC3=C(CCCC3)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B6444486.png)
![1-[(5-chlorothiophen-2-yl)sulfonyl]-4-methoxypiperidine](/img/structure/B6444488.png)
![N-[1-(2-cyclopropylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444494.png)
![N-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444495.png)
![1-[6-(methylsulfanyl)-1,3-benzothiazol-2-yl]pyrrolidine-2-carboxamide](/img/structure/B6444504.png)
![2-(3-{[(5-fluoropyridin-2-yl)oxy]methyl}pyrrolidin-1-yl)-4-(trifluoromethyl)pyridine](/img/structure/B6444510.png)
![4-methyl-2-(methylsulfanyl)-6-{3-[(pyridin-4-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B6444533.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5,6,7,8-tetrahydroquinazoline](/img/structure/B6444537.png)
![N-[1-(3-cyanopyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6444550.png)
![N-{2'-oxo-[1,3'-bipiperidine]-3-yl}cyclopropanesulfonamide](/img/structure/B6444571.png)

![1-[4-(propan-2-yl)-1,3-benzothiazol-2-yl]piperidin-4-ol](/img/structure/B6444578.png)

![N-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6444592.png)